molecular formula C5H6O3 B6147529 oxane-3,4-dione CAS No. 1301266-18-1

oxane-3,4-dione

Cat. No. B6147529
CAS RN: 1301266-18-1
M. Wt: 114.1
InChI Key:
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Description

Oxane-3,4-dione is a cyclic organic compound derived from oxane, a saturated hydrocarbon. It is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of scientific research applications.

Scientific Research Applications

Oxane-3,4-dione is used in a variety of scientific research applications. It has been used to study the reactivity of cyclic hydrocarbons, the synthesis of organic compounds, and the mechanism of action of certain enzymes. It has also been used to study the effects of oxidation on organic compounds, the stability of cyclic hydrocarbons, and the mechanism of action of certain drugs.

Mechanism of Action

Oxane-3,4-dione is an important intermediate in the oxidation of organic compounds. It is formed when an oxidizing agent, such as chromium trioxide or potassium permanganate, reacts with an organic compound. The reaction is catalyzed by the oxidizing agent and results in the formation of oxane-3,4-dione and the corresponding oxidized product.
Biochemical and Physiological Effects
Oxane-3,4-dione has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress. It has also been shown to have anti-cancer and anti-inflammatory effects. In addition, it has been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Oxane-3,4-dione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for extended periods of time. However, it is also relatively toxic and should be handled with care. In addition, it is not soluble in water and must be handled in an organic solvent.

Future Directions

Oxane-3,4-dione has potential applications in a variety of areas. It could be used to study the reactivity of cyclic hydrocarbons and their stability. It could also be used to study the mechanism of action of certain enzymes, drugs, and other compounds. In addition, it could be used to study the effects of oxidation on organic compounds and to develop new methods of synthesis. Finally, it could be used to develop new drugs and treatments for various diseases and conditions.

Synthesis Methods

Oxane-3,4-dione can be synthesized in two ways: by the oxidation of oxane and by the oxidation of oxalic acid. The first method involves the oxidation of oxane with a strong oxidizing agent such as chromium trioxide or sodium chlorate. The reaction is carried out in an aqueous solution at temperatures ranging from 0-100°C. The second method involves the oxidation of oxalic acid with a strong oxidizing agent such as potassium permanganate. The reaction is carried out in an aqueous solution at temperatures ranging from 0-100°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of oxane-3,4-dione can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in this synthesis pathway include the formation of a cyclic intermediate and subsequent oxidation to form the desired oxane-3,4-dione.", "Starting Materials": [ "2-hydroxy-3-bromopropene", "Sodium hydroxide", "Sodium hydride", "Dimethyl sulfoxide", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Deprotonation of 2-hydroxy-3-bromopropene with sodium hydride in dimethyl sulfoxide to form the corresponding alkoxide intermediate.", "Step 2: Cyclization of the alkoxide intermediate to form the cyclic intermediate, 2-bromo-3-hydroxytetrahydrofuran.", "Step 3: Oxidation of the cyclic intermediate with hydrogen peroxide in the presence of acetic anhydride and sodium acetate to form oxane-3,4-dione.", "Step 4: Purification of the product by recrystallization from water." ] }

CAS RN

1301266-18-1

Product Name

oxane-3,4-dione

Molecular Formula

C5H6O3

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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